molecular formula C13H25NO4 B3309667 tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate CAS No. 942144-43-6

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

Cat. No. B3309667
CAS RN: 942144-43-6
M. Wt: 259.34 g/mol
InChI Key: GABXFEMVHFECFK-MNOVXSKESA-N
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Description

Tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate, also known as t-Boc-L-tert-leucine, is a chemical compound that has gained significant attention in the field of organic chemistry. The compound is widely used as a protecting group for amino acids during peptide synthesis due to its stability and ease of removal. In

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine involves the formation of a stable carbamate linkage with the amino group of the protected amino acid. This protects the amino group from unwanted reactions during peptide synthesis. The carbamate linkage can be removed using mild acidic conditions, allowing the amino acid to be incorporated into the peptide chain.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine, as it is primarily used as a protecting group in peptide synthesis and not as a drug or therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine is its stability and ease of removal, making it an essential tool for the synthesis of complex peptides. However, the compound is not suitable for use in certain reactions, such as those involving strong nucleophiles, as it can undergo unwanted side reactions. Additionally, the use of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine can result in lower yields and longer reaction times compared to other protecting groups.

Future Directions

There are several future directions for the use of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine in peptide synthesis and drug development. One potential area of research is the development of new and more efficient methods for the removal of t-Boc protecting groups. Another area of research is the use of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine in the synthesis of peptide-based therapeutics, such as cancer drugs and antibiotics. Additionally, the use of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine in the development of new materials and biologically active molecules is an area of ongoing research.

Scientific Research Applications

The use of tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate-leucine has been extensively studied in the field of peptide synthesis. It is a popular protecting group due to its stability and ease of removal, making it an essential tool for the synthesis of complex peptides. The compound has also been used in the development of new drugs and biologically active molecules, as well as in the study of protein structure and function.

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(3R)-oxan-3-yl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABXFEMVHFECFK-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119783
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

CAS RN

942144-43-6
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942144-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 2
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 4
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 5
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 6
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

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